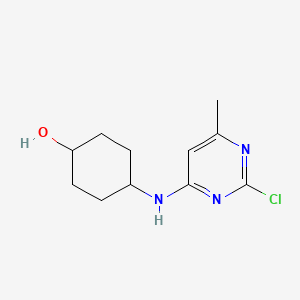

4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol

Description

4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol is a pyrimidine derivative featuring a chloro-substituted pyrimidine ring linked to a cyclohexanol moiety via an amino group. This compound is of interest in medicinal chemistry, particularly in kinase inhibitor development, due to pyrimidine's role as a common pharmacophore .

Properties

Molecular Formula |

C11H16ClN3O |

|---|---|

Molecular Weight |

241.72 g/mol |

IUPAC Name |

4-[(2-chloro-6-methylpyrimidin-4-yl)amino]cyclohexan-1-ol |

InChI |

InChI=1S/C11H16ClN3O/c1-7-6-10(15-11(12)13-7)14-8-2-4-9(16)5-3-8/h6,8-9,16H,2-5H2,1H3,(H,13,14,15) |

InChI Key |

UVQFGCWMAPAHJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)NC2CCC(CC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol typically involves the reaction of 2-chloro-6-methylpyrimidin-4-amine with cyclohexanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

BP 1164 : (1R,4R)-4-(2-Amino-5-iodo-6-methylpyrimidin-4-ylamino)cyclohexanol

- Key Differences: Replaces the chloro group with an amino and iodo substituent.

- Iodine's electronegativity (2.66 vs. Cl: 3.00) may reduce electron-withdrawing effects compared to chlorine .

BP 1165 : (1R,4R)-4-(2-Amino-6-methylpyrimidin-4-ylamino)cyclohexanol

- Key Differences: Lacks the chloro and iodo groups, retaining only the amino and methyl substituents.

- Impact: Enhanced solubility due to the amino group but reduced lipophilicity compared to the chloro analog. This may affect membrane permeability and metabolic stability .

Methyl 4-(2-Chloro-6-methylpyrimidin-4-yl)-1-methoxycyclohexane-1-carboxylate

- Key Differences : Replaces the hydroxyl group with a methoxy and carboxylate ester.

- The methoxy group reduces hydrogen-bonding capacity, which could weaken target interactions .

Cyclohexanol Modifications

trans-4-[(2-Fluoro-6-nitrophenyl)amino]cyclohexanol

- Key Differences : Replaces the pyrimidine ring with a fluorinated nitrobenzene group.

- Fluorine's small size and high electronegativity improve metabolic stability compared to chlorine .

4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine

- Key Differences: Substitutes cyclohexanol with a morpholine ring.

- Impact: Morpholine's oxygen atom enhances solubility and alters hydrogen-bonding patterns. This modification may reduce steric hindrance compared to the bulkier cyclohexanol .

Functional Group Additions

4-[(4-Chlorophenyl)amino]-5-[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl-6-methyl-1H-pyrimidin-2-one

- Key Differences : Incorporates a piperazinyl carbonyl group and a pyrimidin-2-one core.

- The carbonyl group may stabilize binding via dipole interactions .

Structural and Pharmacological Data

Key Research Findings

Stereochemistry : The (1R,4R) configuration in BP 1164 and BP 1165 optimizes binding to chiral targets, whereas the target compound's stereochemistry remains unspecified in available data .

Metabolic Stability: Chloro-substituted pyrimidines (target compound) exhibit longer half-lives than amino-substituted analogs (BP 1165) due to reduced oxidative metabolism .

Toxicity : Nitro-containing analogs (e.g., ) show higher cytotoxicity in vitro, likely due to nitro group reduction generating reactive intermediates .

Biological Activity

4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol is a chemical compound with the molecular formula CHClNO and a molecular weight of 241.72 g/mol. This compound features a cyclohexanol moiety substituted with a 2-chloro-6-methylpyrimidin-4-yl amino group, which contributes to its unique chemical properties and biological activities. Its potential applications span various fields, including agriculture and medicine, particularly as a nitrification inhibitor and in the treatment of protozoan diseases.

The structural characteristics of this compound are significant for its biological activity. The presence of the chloro group enhances its reactivity, making it a valuable intermediate in synthetic applications. The synthesis typically involves the reaction of 2-chloro-6-methylpyrimidine with cyclohexanol under elevated temperatures in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Nitrification Inhibition

One of the most notable biological activities of this compound is its role as a nitrification inhibitor . Nitrification is the microbial oxidation of ammonium to nitrate, a process crucial for soil nitrogen conversion. The compound disrupts this enzymatic process, potentially leading to improved nitrogen retention in agricultural soils . This inhibition can enhance fertilizer efficiency and reduce environmental impacts associated with nitrogen leaching.

Antiprotozoal Activity

Research indicates that this compound may have therapeutic applications in treating protozoan diseases such as malaria and sleeping sickness. Its unique structure may confer antimicrobial properties, making it a candidate for further pharmacological studies .

Study on Antimicrobial Properties

A recent study investigated the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated that compounds with similar structures exhibited varying degrees of antimicrobial activity against several pathogens .

| Compound Name | Antimicrobial Activity | Notes |

|---|---|---|

| This compound | Moderate | Potential candidate for further studies |

| 2-Amino-4-chloro-6-methylpyrimidine | High | Lacks cyclohexanol moiety |

| 2,4-Dichloro-6-methylpyrimidine | Low | Different reactivity due to additional chloro group |

Mechanistic Studies

Mechanistic studies are ongoing to elucidate the precise molecular targets and pathways through which this compound exerts its biological effects. Preliminary findings suggest interactions with specific enzymes involved in nitrification processes, although further research is required to confirm these mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.